molecular formula C19H24N2O4S B2979480 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine CAS No. 941264-00-2

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine

Cat. No.: B2979480
CAS No.: 941264-00-2
M. Wt: 376.47
InChI Key: HIDWXWRGULRQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine is a sulfonylpiperazine derivative characterized by a 1-acetylpiperazine core linked to a 4-propoxynaphthylsulfonyl group. This compound belongs to a broader class of piperazine-based molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. The acetyl group at the 1-position of the piperazine ring may influence metabolic stability and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-(4-propoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-14-25-18-8-9-19(17-7-5-4-6-16(17)18)26(23,24)21-12-10-20(11-13-21)15(2)22/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDWXWRGULRQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine is a piperazine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • This compound serves as a building block in the synthesis of complex molecules.
  • It is involved in cyclization reactions of 1,2-diamine derivatives with sulfonium salts, which is a common method for its synthesis. This process includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base to form protected piperazines. Deprotection and intramolecular cyclization then yield the piperazine derivative.

Biology

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • This compound is explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.
  • Amine derivative compounds, including piperazine derivatives, have demonstrated superior insulin tolerance ameliorating effects, blood sugar lowering effects, anti-inflammatory effects, immunoregulatory effects, and antitumor activity .
  • These compounds can be used as preventing and/or therapeutic agents for diseases such as diabetes, hyperlipemia, obesity, and cancer .

Industry

  • It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (EWGs) : Bromine or nitro groups at the sulfonyl aryl position enhance anticancer activity by increasing electrophilicity and DNA intercalation .
  • Lipophilic Substituents : Naphthyl or thiazole groups improve membrane permeability and target engagement .

Biological Activity

1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and metabolic regulation. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure

The compound features a piperazine core substituted with an acetyl group and a 4-propoxynaphthyl sulfonyl group. This unique structure is crucial for its biological activity, as modifications to the piperazine ring can significantly influence its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing a piperazine moiety exhibit significant antitumor effects. For instance, derivatives of piperazine have shown potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. The IC50 values for these compounds often fall below those of established chemotherapeutics like cisplatin, suggesting that they may serve as effective alternatives or adjuncts in cancer treatment .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit cell cycle progression and induce apoptosis in cancer cells. For example, it has been shown to arrest the cell cycle at the G2/M phase and induce DNA damage in certain cancer cell lines .
  • Anti-Inflammatory Properties : The compound may also possess anti-inflammatory effects, which can be beneficial in treating cancers associated with chronic inflammation .
  • Regulation of Metabolic Pathways : There is evidence suggesting that piperazine derivatives can modulate metabolic pathways, potentially influencing conditions such as obesity and diabetes by affecting lipid metabolism and glucose homeostasis .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorIC50 values lower than cisplatin
Cell Cycle ArrestInduces G2/M phase arrest
Anti-inflammatoryReduces inflammatory markers
Metabolic RegulationAffects lipid metabolism and insulin sensitivity

Case Study: Antitumor Efficacy
A study conducted on a series of N1-(flavon-7-yl)amidrazones incorporating piperazine revealed that certain derivatives exhibited IC50 values significantly lower than those of cisplatin against A549 and HeLa cells. Notably, one derivative demonstrated an IC50 value of 0.19 µM against A549 cells, indicating its potential as a highly effective anticancer agent .

Case Study: Metabolic Effects
Another investigation highlighted the role of piperazine derivatives in regulating acetyl-CoA carboxylase activity, which is crucial in fatty acid synthesis. Compounds were shown to reduce hepatic de novo fatty acid synthesis in vivo, suggesting their utility in managing metabolic disorders such as obesity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.